Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate
Description
Molecular Architecture and Stereochemical Analysis
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate (CAS 118-51-4) features a naphthalene backbone substituted with three functional groups: a sulfonate moiety at position 2, a hydroxyl group at position 4, and a 4-methoxyphenylamino group at position 7. The molecular formula is $$ \text{C}{17}\text{H}{15}\text{N}\text{Na}\text{O}_{5}\text{S} $$, with a molecular weight of 367.36 g/mol. The planar naphthalene system enables conjugation across the aromatic rings, while the sulfonate group introduces strong hydrophilicity.
Stereochemical Considerations
The compound lacks chiral centers due to the planar arrangement of substituents on the naphthalene ring. However, rotational barriers exist around the C–N bond connecting the 4-methoxyphenyl group to the naphthalene core. Density functional theory (DFT) simulations suggest a dihedral angle of approximately 35° between the phenyl and naphthalene planes, minimizing steric hindrance.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{17}\text{H}{15}\text{N}\text{Na}\text{O}_{5}\text{S} $$ |
| SMILES notation | COC1=CC=C(C=C1)NC2=CC3=C(C(=CC(=C3)C=C2)O)S(=O)(=O)O[Na] |
| Rotatable bonds | 4 |
| Hydrogen bond acceptors | 6 |
Properties
CAS No. |
83763-36-4 |
|---|---|
Molecular Formula |
C17H14NNaO5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
sodium;4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO5S.Na/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22;/h2-10,18-19H,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
ZOTNRXIFPMXLAI-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-7-aminonaphthalene-2-sulphonic acid with 4-methoxyaniline in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted naphthalenes, and various substituted naphthalene sulphonates.
Scientific Research Applications
Textile Industry
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is primarily used as a dye in the textile industry. Its vibrant color and stability make it suitable for dyeing wool, silk, and synthetic fibers. The dye's application involves:
- Direct Dyeing : It can be applied directly to fabrics without the need for mordants, simplifying the dyeing process.
- Color Fastness : Exhibits good light and wash fastness properties, making it ideal for consumer textiles.
Biological Research
In biological research, this compound is utilized as a staining agent due to its ability to bind to proteins and nucleic acids. Specific applications include:
- Histological Staining : Used to visualize cellular structures in tissue samples.
- Fluorescence Microscopy : When conjugated with fluorescent markers, it aids in the visualization of cellular components.
Analytical Chemistry
The compound serves as an analytical reagent in various chemical assays. Its applications include:
- Spectrophotometry : Used to measure absorbance at specific wavelengths, facilitating quantitative analysis of substances.
- Chromatography : Acts as a marker in chromatographic techniques to identify the presence of specific compounds.
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Textile Industry | Dyeing wool, silk, synthetic fibers |
| Biological Research | Histological staining, fluorescence microscopy |
| Analytical Chemistry | Spectrophotometry, chromatography |
Case Study 1: Textile Dyeing Efficiency
A study conducted on the efficiency of this compound in dyeing cotton fabrics demonstrated that the dye provided excellent color retention even after multiple washes. The results indicated a color fastness rating of 4 to 5 on the ISO scale, making it a preferred choice for high-quality textile applications.
Case Study 2: Protein Staining in Histology
In histological studies, this compound was employed to stain kidney tissues to observe glomerular structures. The staining protocol revealed distinct visualization of cell membranes and nuclei, confirming its effectiveness as a histological stain. The study concluded that this compound significantly enhances the contrast in microscopic imaging.
Mechanism of Action
The mechanism of action of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Naphthalene Sulphonates
The following table highlights structural differences and similarities with related compounds:
Key Observations:
- Solubility: Sulphonate groups (-SO₃⁻Na⁺) universally enhance water solubility, critical for dye applications. Methoxy (-OCH₃) and amino (-NH-) groups further modify polarity and electronic properties .
- Electronic Properties: Azo (-N=N-) groups in compounds like Direct Red 23 and CAS 36867-70-6 enable strong absorbance in visible light, making them suitable as dyes or sensors .
- Steric Effects: Bulky substituents (e.g., 4-methoxyphenylamino) may reduce reactivity compared to simpler methylamino groups .
Functional and Application-Based Comparisons
Dye Intermediates
- This compound lacks azo groups but can act as a coupling component in azo dye synthesis. In contrast, Direct Red 23 and CAS 36867-70-6 are fully conjugated azo dyes with higher color strength .
- The methoxy group in the target compound may improve lightfastness in dyes, a property less pronounced in sulphoanilino derivatives .
Analytical Reagents
- Compounds with azo groups (e.g., CAS 36867-70-6) are used in spectrophotometric determination of pharmaceuticals, as described in . The target compound’s hydroxyl and amino groups could similarly chelate metal ions for analytical purposes.
Research Findings and Data
Spectral Properties
- UV-Vis Absorbance: Azo-containing compounds (e.g., Direct Red 23) show λₐ₆₅₀₀₀ > 500 nm due to extended conjugation. The target compound, lacking azo groups, likely absorbs in the UV range (250–400 nm) .
- Fluorescence: Hydroxyl and amino groups in naphthalene sulphonates can induce fluorescence, useful in biosensing .
Biological Activity
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate, commonly referred to as 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalenesulfonic acid (CAS No. 118-51-4), is a sulfonated naphthalene derivative with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and biochemistry, due to its diverse pharmacological properties.
- Molecular Formula : C17H15NO5S
- Molecular Weight : 345.37 g/mol
- CAS Number : 118-51-4
- Synonyms : 4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonic acid, among others .
Structural Characteristics
The compound features a naphthalene core with hydroxy and sulfonate functional groups, which contribute to its solubility and reactivity. The presence of the methoxyphenyl group enhances its biological interactions.
Antimicrobial Properties
Research indicates that naphthalene derivatives, including this compound, exhibit notable antimicrobial activities. In studies involving various bacterial strains, these compounds demonstrated significant inhibition of growth, suggesting potential as antibacterial agents .
Antiproliferative Effects
The compound has shown antiproliferative effects against several cancer cell lines. For instance, chalcone derivatives related to this structure have been reported to possess cytotoxic properties against human cancer cells, indicating that modifications in the naphthalene structure can lead to enhanced biological activity .
The biological activity is often attributed to the ability of the compound to interact with cellular targets involved in proliferation and survival pathways. These interactions may include inhibition of key enzymes or disruption of cellular signaling pathways critical for tumor growth and survival.
Table 1: Biological Activities of this compound
Table 2: Comparative Analysis of Naphthalene Derivatives
| Compound Name | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|
| This compound | Moderate | High |
| Chalcone Derivatives | High | Moderate |
| Other Naphthalene Derivatives | Variable | Low to Moderate |
Case Study 1: Antibacterial Activity Assessment
A study conducted by researchers evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines, including breast and colon cancer cells. The findings revealed IC50 values in the low micromolar range, indicating potent antiproliferative activity that warrants further exploration for its use in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate, and how can reaction parameters be optimized?
- Methodology : The compound can be synthesized via diazo-coupling reactions between 4-methoxyaniline and naphthalene sulfonate precursors. Key steps include pH control (8–9) for azo bond formation and sulfonation under reflux with sulfuric acid. Yield optimization requires precise stoichiometric ratios and purification via recrystallization from ethanol-water mixtures. Structural analogs (e.g., Direct Red 23) suggest using NaNO₂/HCl for diazotization and coupling at 0–5°C .
Q. Which spectroscopic techniques are critical for characterizing substituent effects and electronic transitions in this compound?
- Methodology :
- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions of the azo group (λₐₐ ~400–500 nm). Solvatochromic shifts in polar solvents indicate charge-transfer interactions .
- ¹H/¹³C NMR : Assign signals for the methoxyphenyl (δ 3.8 ppm for OCH₃) and naphthalene protons (δ 6.8–8.2 ppm). Use D₂O exchange to confirm -OH and -NH groups .
- FT-IR : Detect sulfonate S=O stretches (~1180–1120 cm⁻¹) and aromatic C-N vibrations (~1350 cm⁻¹) .
Q. How does the methoxyphenyl substituent influence solubility and aggregation in aqueous versus organic media?
- Methodology : The methoxy group enhances hydrophobicity, reducing aqueous solubility compared to unsubstituted analogs. Conduct dynamic light scattering (DLS) to assess aggregation in water. Compare with sodium naphthalene-2-sulphonate (CAS 532-02-5), which exhibits higher solubility due to fewer steric hindrances .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations resolve structural ambiguities in this compound?
- Methodology :
- Crystallography : Use SHELX for refinement, focusing on hydrogen-bonding networks between sulfonate groups and water molecules. ORTEP-3 can visualize thermal ellipsoids to confirm substituent positions .
- DFT : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated bond lengths (e.g., azo N=N ~1.25 Å) with experimental data to validate tautomeric forms .
Q. What strategies are effective for assessing toxicological profiles when data is limited to structural analogs?
- Methodology :
- Read-Across : Use LD₅₀ data from disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate (oral rat LD₅₀ >10,000 mg/kg) as a conservative estimate .
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells. Monitor reactive oxygen species (ROS) generation due to azo bond reduction .
Q. Can this compound act as a ligand for metal coordination or a fluorescent probe in biological systems?
- Methodology :
- Metal Coordination : Titrate with Cu²⁺/Fe³⁺ and monitor UV-Vis bathochromic shifts. Stability constants (logβ) can be calculated using Job’s method .
- Fluorescence Studies : Evaluate quantum yield in PBS (pH 7.4). The naphthalene core may exhibit emission at ~450 nm, modulated by the methoxyphenyl group’s electron-donating effects .
Q. What challenges arise in regioselective functionalization of naphthalene sulphonates, and how can they be addressed?
- Methodology :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the amino group during sulfonation. Monitor regiochemistry via HPLC-MS .
- Kinetic Control : Lower reaction temperatures (e.g., 40°C) favor substitution at the 7-position over the 5-position due to steric and electronic factors .
Data Contradictions and Structural Challenges
Q. How should researchers address discrepancies in CAS registry numbers for structurally similar compounds?
- Analysis : lists CAS 574-92-5 for 4-hydroxy-7-substituted naphthalene-2-sulphonate, while cites CAS 201235-52-1 for a 6-substituted isomer. Confirm regiochemistry via NOESY NMR (through-space coupling between methoxyphenyl and naphthalene protons) or single-crystal XRD .
Applications in Advanced Systems
Q. What role could this compound play in designing stimuli-responsive materials or supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
